molecular formula C17H18N4O2S2 B2612390 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 869346-71-4

2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2612390
CAS No.: 869346-71-4
M. Wt: 374.48
InChI Key: JBSKRDXSHFCHHR-UHFFFAOYSA-N
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Description

2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the 4-Methoxyphenyl Group: This step involves the alkylation of the imidazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Imidazole and Thiazole Rings: The imidazole and thiazole rings are coupled through a sulfanyl linkage using thiourea as a sulfur source.

    Acetamide Formation: The final step involves the acylation of the thiazole ring with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or thiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the imidazole or thiazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for various chemical modifications, enabling the design of materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)methyl]-1H-imidazole
  • N-(4-Methyl-1,3-thiazol-2-yl)acetamide
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

What sets 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide apart from similar compounds is its unique combination of functional groups. The presence of both imidazole and thiazole rings, along with the sulfanyl and acetamide groups, provides a unique chemical scaffold that can interact with a wide range of biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-12-10-24-16(19-12)20-15(22)11-25-17-18-7-8-21(17)9-13-3-5-14(23-2)6-4-13/h3-8,10H,9,11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSKRDXSHFCHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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